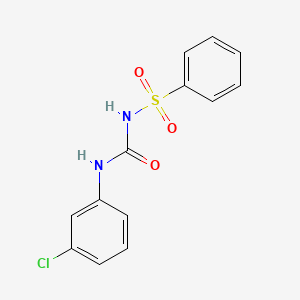
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a benzenesulfonyl group attached to a urea moiety, with a 3-chlorophenyl substituent.
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of diabetes and other metabolic disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, sulfonylureas are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells. This binding triggers a cascade of events that lead to increased insulin secretion, which is beneficial in the management of diabetes.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-3-(3-chlorophenyl)urea can be compared with other sulfonylureas, such as:
Tolbutamide: Another sulfonylurea used in the treatment of diabetes, but with a different substituent pattern.
Glibenclamide: Known for its potent hypoglycemic effects, it has a different chemical structure but similar therapeutic applications.
Chlorpropamide: Similar in structure but with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other sulfonylureas.
Propiedades
Número CAS |
51327-35-6 |
|---|---|
Fórmula molecular |
C13H11ClN2O3S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-5-4-6-11(9-10)15-13(17)16-20(18,19)12-7-2-1-3-8-12/h1-9H,(H2,15,16,17) |
Clave InChI |
YEEMSMGJJVHUMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















